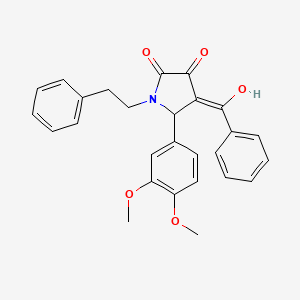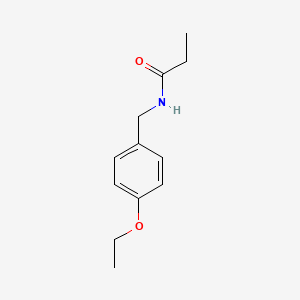
4-(2-chloro-3-phenyl-2-propen-1-yl)-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chloro-3-phenyl-2-propen-1-yl)-2,6-dimethylmorpholine, also known as CPMM, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. CPMM belongs to the class of morpholine compounds and has been used in various research studies due to its unique properties.
Wirkmechanismus
4-(2-chloro-3-phenyl-2-propen-1-yl)-2,6-dimethylmorpholine works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, this compound has been shown to have antioxidant properties, which can help protect against oxidative stress. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-chloro-3-phenyl-2-propen-1-yl)-2,6-dimethylmorpholine in lab experiments is its ability to act as a potent inhibitor of acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholine in the nervous system. However, this compound is a complex compound that requires careful handling, and its synthesis process is time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research involving 4-(2-chloro-3-phenyl-2-propen-1-yl)-2,6-dimethylmorpholine. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound's ability to inhibit acetylcholinesterase and its neuroprotective effects make it a promising candidate for the development of new treatments for these conditions. Another potential application is in the development of new drugs for the treatment of inflammatory conditions. This compound's anti-inflammatory effects could be harnessed to create new drugs that are more effective and have fewer side effects than current treatments. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential applications in other areas of scientific research.
Synthesemethoden
4-(2-chloro-3-phenyl-2-propen-1-yl)-2,6-dimethylmorpholine can be synthesized through a multistep process that involves the reaction of 4-morpholine-2,6-dimethylphenol with chloroacetyl chloride and phenylacetaldehyde. The resulting product is then treated with hydrochloric acid to yield this compound. The synthesis process is complex and requires careful handling of the chemicals involved.
Wissenschaftliche Forschungsanwendungen
4-(2-chloro-3-phenyl-2-propen-1-yl)-2,6-dimethylmorpholine has been used in various scientific research studies due to its ability to act as a potent inhibitor of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that plays a critical role in the nervous system. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Eigenschaften
IUPAC Name |
4-[(Z)-2-chloro-3-phenylprop-2-enyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-12-9-17(10-13(2)18-12)11-15(16)8-14-6-4-3-5-7-14/h3-8,12-13H,9-11H2,1-2H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDSBYQCFVMZDE-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=CC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C/C(=C/C2=CC=CC=C2)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[4-(4-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5327267.png)
![1-[(1-{[6-(4-methylpiperazin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5327271.png)
![2-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-yl)propan-2-ol](/img/structure/B5327280.png)
![4-[3-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5327288.png)
![ethyl 2-[2-(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5327299.png)
![3-allyl-5-(2-chlorobenzyl)-1,3-thiazolidine-2,4-dione 2-{[1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B5327306.png)
![3-cyclopropyl-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5327314.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5327327.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5327331.png)



![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B5327366.png)
